12-Amino Minocycline

Description

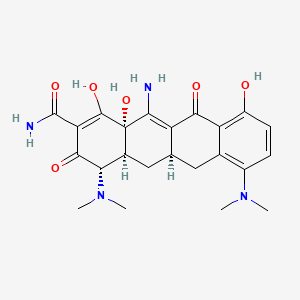

Structure

3D Structure

Properties

IUPAC Name |

(4S,4aS,5aR,12aS)-12-amino-4,7-bis(dimethylamino)-1,10,12a-trihydroxy-3,11-dioxo-4a,5,5a,6-tetrahydro-4H-tetracene-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H28N4O6/c1-26(2)12-5-6-13(28)15-10(12)7-9-8-11-17(27(3)4)19(30)16(22(25)32)21(31)23(11,33)20(24)14(9)18(15)29/h5-6,9,11,17,28,31,33H,7-8,24H2,1-4H3,(H2,25,32)/t9-,11-,17-,23-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSGBAEYXBOZLAL-KVUCHLLUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1C2CC3CC4=C(C=CC(=C4C(=O)C3=C(C2(C(=C(C1=O)C(=O)N)O)O)N)O)N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)[C@H]1[C@@H]2C[C@@H]3CC4=C(C=CC(=C4C(=O)C3=C([C@@]2(C(=C(C1=O)C(=O)N)O)O)N)O)N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H28N4O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00715703 | |

| Record name | (4S,4aS,5aR,12aS)-12-Amino-4,7-bis(dimethylamino)-1,10,12a-trihydroxy-3,11-dioxo-3,4,4a,5,5a,6,11,12a-octahydrotetracene-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00715703 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

456.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

864073-42-7 | |

| Record name | (4S,4aS,5aR,12aS)-12-Amino-4,7-bis(dimethylamino)-1,10,12a-trihydroxy-3,11-dioxo-3,4,4a,5,5a,6,11,12a-octahydrotetracene-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00715703 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Modifications of Minocycline Leading to Amino Derivatives

Overview of Minocycline (B592863) Synthesis Pathways Relevant to Derivatization

The synthesis of minocycline and its derivatives often begins with precursor molecules from the tetracycline (B611298) family, which are themselves typically produced via fermentation. These precursors are then chemically modified to yield the desired structures.

Minocycline's chemical structure is distinguished by the absence of the methyl and hydroxyl groups at the C6 position, a feature that enhances its stability against acid- and base-catalyzed degradation. uomustansiriyah.edu.iq Consequently, its synthesis logically starts from precursors that also lack the C6-methyl group, known as 6-demethyltetracyclines.

A common starting material is 6-demethyltetracycline, which can be produced by fermentation using specific strains of Streptomyces aureofaciens where the methylation mechanism is disrupted. chemicalbook.com This precursor undergoes a series of chemical transformations to introduce the necessary functional groups, particularly the key dimethylamino group at the C7 position of the D-ring that characterizes minocycline. chemicalbook.comdrugbank.com An alternative pathway involves demethylaureomycin, which is reacted with dimethylamine (B145610) under the catalysis of a palladium complex. google.com

The journey from a 6-demethyltetracycline precursor to an amino-substituted derivative involves several critical chemical steps. The introduction of an amino group onto the aromatic D-ring is a cornerstone of these synthetic routes.

A classic and widely documented method for introducing an amino function onto the tetracycline scaffold is through electrophilic aromatic substitution, specifically nitration, followed by reduction. The aromatic D-ring of the tetracycline molecule is activated towards nitration, primarily at the C7 and C9 positions.

The synthesis of minocycline itself involves the nitration of a 6-demethyl-6-deoxytetracycline (sancycline) intermediate. chemicalbook.com This reaction is followed by the catalytic reduction of the introduced nitro group to form an amino group. For instance, 9-nitrominocycline (B13437437) can be reduced to 9-aminominocycline (B1505792). nih.gov A multi-step process for minocycline synthesis involves the nitration of a 6-demethyltetracycline derivative at the C9 position, reduction to the corresponding 9-amino derivative, a subsequent nitration to yield a 7-nitro-9-amino intermediate, and finally, reduction of the nitro group and methylation to form the C7-dimethylamino group of minocycline. chemicalbook.com

Table 1: Key Intermediates in Amino-Tetracycline Synthesis via Nitration

| Precursor | Intermediate | Final Product (Example) |

|---|---|---|

| 6-Demethyl-6-deoxytetracycline | 9-Nitro-6-demethyl-6-deoxytetracycline | 9-Amino-doxycycline nih.gov |

More contemporary approaches to forming carbon-nitrogen bonds in pharmaceutical synthesis utilize palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination. This reaction provides a powerful alternative to the classical nitration-reduction sequence, often offering milder reaction conditions and broader substrate scope.

In the context of tetracycline synthesis, the Buchwald-Hartwig reaction has been proposed as a method to directly form the C7-amino bond, thereby avoiding the use of harsh nitrating agents. google.com A patented method describes reacting demethylaureomycin with dimethylamine in the presence of a palladium complex to create the C7-dimethylamino linkage directly, which is a key step in an efficient, two-step synthesis of minocycline. google.com This highlights the adoption of modern catalytic methods to streamline the synthesis of complex molecules like minocycline and its derivatives.

Key Chemical Transformations and Intermediates

Targeted Synthesis of 12-Amino Minocycline

While derivatization of the minocycline scaffold at the C7 and C9 positions is well-established, functionalization at other sites presents unique chemical challenges.

The targeted synthesis of a this compound derivative is not described in the reviewed scientific literature. The lack of available methods is likely due to the critical role of the C12 position in the molecule's fundamental structure and biological activity.

The lower periphery of the tetracycline molecule, comprising the C10 phenol (B47542), the C12a hydroxyl group, and the C11-C12 keto-enol system, is indispensable for its antibacterial action. cjnmcpu.comnih.gov This region is responsible for chelating the magnesium ion required for binding to the bacterial 30S ribosomal subunit. researchgate.netnih.gov Chemical modifications, such as esterification of the C12a-hydroxyl group, typically result in inactive compounds. uomustansiriyah.edu.iq Any reaction at the C12 position would risk disrupting the crucial keto-enolic tautomerism, which is considered essential for biological activity. cjnmcpu.comarxiv.orgnih.gov Therefore, regioselective functionalization to introduce an amino group at the C12 position would be synthetically challenging and is expected to abolish or significantly reduce the compound's antibacterial properties.

Table 2: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| 6-demethyl-6-deoxytetracycline |

| 6-Demethyltetracycline |

| 7-nitro-9-amino-4-naphthacencarboxamide |

| 9-Aminominocycline |

| 9-nitrominocycline |

| Demethylaureomycin |

| Dimethylamine |

| Minocycline |

| Sancycline (B610677) |

Derivatization Strategies for Amination

The introduction of an amino group onto the minocycline structure, a process known as amination, is a critical step in the synthesis of this compound and other amino derivatives. This process often involves multi-step synthetic sequences that begin with the strategic modification of the minocycline core.

One common approach involves the nitration of the aromatic D-ring of a minocycline precursor. For instance, the synthesis of 9-aminominocycline, a related amino derivative, involves the nitration of a sancycline derivative at the C9 position. This is followed by a reduction of the nitro group to an amino group. core.ac.uk A similar strategy could theoretically be adapted for the C12 position, although direct nitration at this site is less common.

More direct methods for amination can also be employed. The Mannich reaction, a three-component condensation reaction involving an active hydrogen compound, formaldehyde, and a primary or secondary amine, has been used to create novel minocycline derivatives. scielo.org.za This reaction introduces an aminomethyl group, and while often targeted at the C9 position, variations of this strategy could potentially be explored for C12 derivatization.

Another synthetic route involves the reaction of a deprotonated minocycline intermediate with a suitable derivatizing agent. google.com This method relies on the generation of a reactive nucleophile on the minocycline scaffold, which can then react with an electrophilic aminating agent. The choice of proton extraction agent and derivatizing agent is crucial for controlling the position and efficiency of the amination. google.com

The synthesis of minocycline itself can provide insights into potential amination strategies. The original synthesis of minocycline involved the nitration of demeclocycline (B601452), followed by reduction and subsequent methylation of the resulting amino group. core.ac.uk This highlights the importance of electrophilic substitution reactions in modifying the tetracycline core.

Characterization of Synthetic Amino Minocycline Analogues

Once synthesized, it is imperative to thoroughly characterize the resulting amino minocycline analogues to confirm their structure and assess their purity. This is achieved through a combination of spectroscopic and chromatographic techniques.

Spectroscopic Analysis in Structural Elucidation

Spectroscopic methods are indispensable for determining the precise chemical structure of newly synthesized compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H NMR and ¹³C NMR are powerful tools for elucidating the structure of minocycline derivatives. daicelpharmastandards.com In the ¹H NMR spectrum of minocycline, distinct signals corresponding to the various protons in the molecule can be observed, including those of the aromatic ring and the amide group. scialert.net The introduction of an amino group at the C12 position would lead to predictable changes in the NMR spectrum, such as the appearance of new signals for the amino protons and shifts in the signals of neighboring protons.

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the synthesized compound, providing strong evidence for the successful incorporation of the amino group. daicelpharmastandards.com The fragmentation pattern observed in the mass spectrum can also offer valuable structural information.

Infrared (IR) Spectroscopy: IR spectroscopy provides information about the functional groups present in a molecule. scialert.net In the case of this compound, the IR spectrum would be expected to show characteristic absorption bands for the N-H stretching vibrations of the newly introduced amino group, in addition to the other functional groups present in the minocycline scaffold. mdpi.com

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy can be used to monitor the synthesis and characterize the electronic properties of the final compound. Minocycline exhibits characteristic absorption maxima in the UV-Vis spectrum. scialert.netsphinxsai.com The introduction of an amino group can cause a shift in these absorption bands, providing further evidence of successful derivatization.

Chromatographic Purity Assessment

Chromatographic techniques are essential for determining the purity of the synthesized this compound and for separating it from any unreacted starting materials or byproducts.

High-Performance Liquid Chromatography (HPLC): HPLC is a widely used and highly effective method for assessing the purity of minocycline and its derivatives. daicelpharmastandards.comgoogle.com Various HPLC methods have been developed for the analysis of minocycline, often employing a C18 or C8 reversed-phase column and a mobile phase consisting of a mixture of organic solvents and an aqueous buffer. google.comresearchgate.net Detection is typically performed using a UV detector at a wavelength where minocycline and its derivatives absorb strongly, such as 280 nm or 307 nm. google.comresearchgate.net The purity of the synthesized this compound can be determined by calculating the peak area percentage from the chromatogram.

Thin-Layer Chromatography (TLC): TLC is a simpler and faster chromatographic technique that can be used for monitoring the progress of a reaction and for preliminary purity assessment. google.com By comparing the retention factor (Rf) of the synthesized compound to that of the starting materials, the presence of impurities can be quickly identified.

Table 1: Spectroscopic Data for Minocycline and its Derivatives

| Technique | Minocycline | Expected for this compound | Reference |

|---|---|---|---|

| ¹H NMR | Signals for aromatic protons, amide proton, and dimethylamino groups. | Appearance of new signals for NH₂ protons and shifts in adjacent proton signals. | scialert.net |

| ¹³C NMR | Characteristic signals for the tetracycline carbon skeleton. | Shift in the C12 signal and other nearby carbons. | daicelpharmastandards.com |

| IR (cm⁻¹) | Bands for O-H, C=O (amide and ketone), and C-N stretching. | Additional N-H stretching bands. | scialert.netmdpi.com |

| UV-Vis (nm) | Absorption maxima around 215, 230, 250, and 355 nm. | Potential shift in absorption maxima due to the amino group. | scialert.net |

| Mass Spec | Molecular ion peak corresponding to C₂₃H₂₇N₃O₇. | Molecular ion peak corresponding to the addition of an amino group. | daicelpharmastandards.com |

Table 2: Chromatographic Parameters for Minocycline Analysis

| Parameter | Method 1 | Method 2 | Reference |

|---|---|---|---|

| Column | XTerra RP-18 (250mm x 4.6mm, 5µm) | Zorbax Extend C18 (250 mm x 4.6 mm, 5 µm) | google.com |

| Mobile Phase | Acetonitrile-tetrabutylammonium bisulfate buffer-EDTA buffer-water | Methanol-acetonitrile-acetate buffer | google.com |

| Flow Rate | 1 mL/min | 0.9-1.1 mL/min | google.com |

| Detection | UV at 280 nm | UV at 275-285 nm | google.com |

| Column Temp | 35°C | 30-40°C | google.com |

Molecular and Cellular Mechanisms of Action

Ribosomal Binding and Protein Synthesis Inhibition (General Tetracycline (B611298) Mechanism for Context)

Tetracyclines, including minocycline (B592863) and by extension its derivatives like 12-Amino Minocycline, exert their classic antibiotic effect by targeting bacterial protein synthesis. wikipedia.orgmhmedical.comnih.govpatsnap.com This process is fundamental to the bacteriostatic action of this class of drugs, effectively halting the growth and replication of susceptible bacteria. wikipedia.org

The primary molecular target is the 30S ribosomal subunit of the bacterial ribosome. mhmedical.compatsnap.comwikipedia.orgnih.gov Tetracyclines bind to this subunit, specifically interfering with the attachment of aminoacyl-tRNA to the acceptor (A) site on the mRNA-ribosome complex. mhmedical.comnih.govnih.gov This binding prevents the addition of new amino acids to the growing polypeptide chain, thereby inhibiting protein synthesis. patsnap.comontosight.ai The entry of tetracyclines into Gram-negative bacteria is facilitated by passive diffusion through porin channels in the outer membrane and subsequent active transport across the cytoplasmic membrane. mhmedical.com While the primary interaction is with the 30S subunit, some evidence suggests that tetracyclines may also bind to the 50S ribosomal subunit and alter the cytoplasmic membrane, leading to the leakage of intracellular components. wikipedia.org

It is this foundational mechanism of protein synthesis inhibition that underpins the historical and ongoing use of tetracyclines as broad-spectrum antibiotics against a wide variety of Gram-positive and Gram-negative bacteria. wikipedia.orgnih.gov

Non-Antibiotic Mechanisms Explored in Minocycline and Related Derivatives

Beyond its role as an antibiotic, minocycline and its derivatives exhibit significant biological activities that are independent of their ability to inhibit bacterial protein synthesis. These non-antibiotic properties are central to the exploration of their therapeutic use in a variety of non-infectious conditions and involve the modulation of key cellular pathways related to inflammation and apoptosis. nih.govulisboa.pt

A substantial body of research has illuminated the anti-inflammatory effects of minocycline and its derivatives. nih.govmdpi.com These actions are wide-ranging and involve the suppression of various components of the inflammatory cascade, from the production of signaling molecules to the activity of inflammatory enzymes.

Minocycline has been shown to effectively modulate the production of several key pro-inflammatory cytokines. patsnap.commdpi.com Studies have demonstrated its ability to downregulate the expression of tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6). mdpi.comdiabetesjournals.org This suppression of cytokine production has been observed in various cell types, including microglia, the resident immune cells of the central nervous system. nih.gov

In a rodent model of diabetic retinopathy, minocycline treatment significantly reduced the diabetes-induced increases in mRNA levels of TNF-α and IL-1β in the retina. diabetesjournals.org Specifically, minocycline-treated animals had 50% lower mRNA levels of TNF-α and 40% lower levels of IL-1β compared to untreated diabetic animals. diabetesjournals.org Furthermore, in vitro studies using lipopolysaccharide (LPS)-stimulated monocytic cells have shown that minocycline can suppress the production of a broad range of cytokines and chemokines, including TNF-α, IL-6, and IL-8, in a dose-dependent manner. nih.gov The mechanism for this appears to involve the inhibition of IκB kinase (IKK)α/β phosphorylation, a key step in the NF-κB signaling pathway that controls the transcription of many pro-inflammatory genes. ulisboa.ptnih.gov

| Cytokine | Model System | Observed Effect of Minocycline | Reference |

|---|---|---|---|

| TNF-α | Rodent model of diabetic retinopathy | 50% reduction in mRNA levels | diabetesjournals.org |

| IL-1β | Rodent model of diabetic retinopathy | 40% reduction in mRNA levels | diabetesjournals.org |

| IL-6 | LPS-stimulated THP-1 monocytic cells | Dose-dependent suppression | nih.gov |

| TNF-α | LPS-stimulated THP-1 monocytic cells | Dose-dependent suppression | nih.gov |

The anti-inflammatory properties of minocycline also extend to the inhibition of key enzymes and mediators involved in the inflammatory process. Minocycline has been shown to inhibit the activity of inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), and matrix metalloproteinases (MMPs). nih.govtandfonline.com The inhibition of iNOS is significant as this enzyme is responsible for the production of nitric oxide, a potent inflammatory mediator. tandfonline.com

The inhibition of MMPs is another critical aspect of minocycline's anti-inflammatory action. opendentistryjournal.com MMPs are a family of enzymes that degrade components of the extracellular matrix, and their excessive activity contributes to tissue damage in inflammatory conditions. opendentistryjournal.com By inhibiting MMPs, minocycline helps to preserve the integrity of the extracellular matrix. mdpi.com Furthermore, minocycline has been reported to inhibit phospholipase A2, an enzyme that plays a role in the production of inflammatory lipid mediators. nih.gov

In addition to its anti-inflammatory effects, minocycline and its derivatives demonstrate significant anti-apoptotic properties, contributing to their protective effects in various models of cellular injury. nih.govtandfonline.com Apoptosis, or programmed cell death, is a critical process in both normal development and disease pathogenesis. The ability of minocycline to interfere with apoptotic pathways highlights its therapeutic potential in conditions characterized by excessive cell death.

A primary mechanism through which minocycline exerts its anti-apoptotic effects is by modulating the caspase pathway. tandfonline.com Caspases are a family of proteases that play a central role in the execution of apoptosis. Minocycline has been shown to inhibit the activation of several key caspases, including caspase-1 and caspase-3. nih.govmdpi.comresearchgate.net

The inhibition of caspase-3 is particularly noteworthy, as this enzyme is a critical executioner caspase, responsible for cleaving numerous cellular substrates and orchestrating the dismantling of the cell during apoptosis. tandfonline.com Minocycline has been shown to reduce caspase-3 activation in various experimental models. diabetesjournals.orgtandfonline.com This inhibition of caspase activity is linked to minocycline's ability to stabilize the mitochondrial membrane and prevent the release of cytochrome c into the cytosol. tandfonline.comnih.gov Cytochrome c is a key component of the apoptosome, the protein complex that activates the initiator caspase-9, which in turn activates caspase-3. mdpi.com By preventing the release of cytochrome c, minocycline effectively blocks this critical step in the intrinsic apoptotic pathway. nih.gov

Furthermore, minocycline has been shown to inhibit both caspase-dependent and caspase-independent cell death pathways. nih.gov In a mouse model of Huntington's disease, minocycline inhibited the release of not only cytochrome c but also Smac/Diablo and apoptosis-inducing factor (AIF) from the mitochondria. nih.gov

| Apoptotic Factor | Mechanism of Action | Observed Effect of Minocycline | Reference |

|---|---|---|---|

| Caspase-1 | Inflammatory caspase | Inhibition of expression | nih.govresearchgate.net |

| Caspase-3 | Executioner caspase | Inhibition of activation/expression | nih.govdiabetesjournals.orgtandfonline.comresearchgate.net |

| Cytochrome c | Activates apoptosome | Inhibition of release from mitochondria | tandfonline.commdpi.comnih.gov |

| Bcl-2 | Anti-apoptotic protein | Upregulation of expression | tandfonline.com |

Anti-Apoptotic Mechanisms

Mitochondrial Integrity and Cytochrome c Preservation

This compound plays a crucial role in maintaining mitochondrial health, a key factor in cellular survival and function. It has been demonstrated to stabilize the mitochondrial membrane and prevent the release of cytochrome c into the cytoplasm. nih.govtandfonline.com The release of cytochrome c is a critical step in the intrinsic pathway of apoptosis (programmed cell death), as it triggers a cascade of events leading to the activation of caspases, which are enzymes that execute cell death. pnas.orgresearchgate.net

In various models of cellular stress and neurodegenerative diseases, this compound has shown the ability to inhibit the release of cytochrome c from mitochondria. pnas.orglenus.ie This action effectively halts the progression of the apoptotic cascade, thereby protecting cells from premature death. nih.govchemsrc.com Specifically, in models of Huntington's disease and amyotrophic lateral sclerosis (ALS), minocycline has been shown to prevent the release of not only cytochrome c but also other pro-apoptotic factors like Smac/Diablo and apoptosis-inducing factor (AIF). pnas.org This preservation of mitochondrial integrity is a cornerstone of its neuroprotective effects. nih.gov Studies have shown that in response to spinal cord injury, cytochrome c release from mitochondria peaks within 4-8 hours, and treatment with minocycline can significantly reduce the levels of cytosolic cytochrome c. nih.govnih.gov

Antioxidant Properties and Redox Homeostasis Modulation

This compound exhibits significant antioxidant properties, contributing to its protective effects in various pathological conditions. nih.govtandfonline.comnih.govnih.gov It helps to maintain redox homeostasis, the delicate balance between the production of reactive oxygen species (ROS) and the cell's ability to neutralize them. nih.govnih.gov An imbalance in this system leads to oxidative stress, which can damage cellular components like lipids, proteins, and DNA. mdpi.commdpi.com

The antioxidant activity of this compound is partly attributed to its chemical structure, particularly the presence of a phenol (B47542) ring. medcraveonline.comresearchgate.net This structure allows it to act as a direct scavenger of free radicals. tandfonline.com Furthermore, it can chelate iron, a metal that can participate in the generation of highly reactive hydroxyl radicals. nih.gov

This compound has demonstrated the ability to directly scavenge various reactive oxygen species (ROS). nih.gov ROS, such as superoxide (B77818) anions, hydrogen peroxide, and peroxynitrite, are byproducts of normal cellular metabolism and can be overproduced under conditions of stress or injury. lenus.iemdpi.com

Research has shown that this compound is a particularly potent scavenger of peroxynitrite, a highly reactive and damaging molecule formed from the reaction of superoxide and nitric oxide. nih.gov It can neutralize peroxynitrite at submicromolar concentrations, a feature that distinguishes it from other tetracycline antibiotics. nih.govresearchgate.net This direct scavenging activity helps to mitigate the damaging effects of oxidative stress on cellular structures. researchgate.net The ability to scavenge ROS is considered a key component of its neuroprotective and anti-inflammatory actions. medcraveonline.com

In addition to direct scavenging, this compound can modulate the activity of key antioxidant enzymes, further bolstering the cell's defense against oxidative stress. nih.gov These enzymes include superoxide dismutase (SOD), catalase (CAT), and glutathione (B108866) peroxidase (GPx). mdpi.com

Superoxide Dismutase (SOD): This enzyme catalyzes the dismutation of the superoxide radical into either ordinary molecular oxygen or hydrogen peroxide. mdpi.comresearchgate.net Studies have shown that this compound can increase the activity of SOD. mdpi.commdpi.com

Catalase (CAT): Catalase is responsible for the decomposition of hydrogen peroxide into water and oxygen, preventing the formation of more dangerous hydroxyl radicals. mdpi.com Research indicates that this compound treatment can lead to an increase in CAT activity. mdpi.com

Glutathione Peroxidase (GPx): This enzyme reduces hydrogen peroxide and lipid hydroperoxides to water and alcohols, respectively, using reduced glutathione as a cofactor. mdpi.com this compound has been observed to increase the activity of GPx. researchgate.netmdpi.com

By enhancing the activity of these crucial enzymes, this compound helps to maintain a lower level of damaging ROS within the cell, thereby preserving cellular function. nih.govnih.gov

Table 1: Effect of this compound on Antioxidant Enzyme Activity

| Enzyme | Effect of this compound | References |

|---|---|---|

| Superoxide Dismutase (SOD) | Increased activity | mdpi.commdpi.com |

| Catalase (CAT) | Increased activity | mdpi.com |

| Glutathione Peroxidase (GPx) | Increased activity | researchgate.netmdpi.com |

Inhibition of Matrix Metalloproteinases (MMPs)

This compound is a known inhibitor of matrix metalloproteinases (MMPs). tandfonline.comresearchgate.net MMPs are a family of zinc-dependent endopeptidases that are involved in the degradation of extracellular matrix components. dovepress.com While MMPs play a role in normal physiological processes like tissue remodeling, their excessive activity can contribute to tissue damage in various pathological conditions, including inflammation and neurodegeneration. dovepress.comoup.com

This compound has been shown to inhibit the activity and expression of several MMPs, including MMP-2 and MMP-9. researchgate.netfrontiersin.org This inhibition is thought to occur through direct blockage of the enzyme's catalytic site and by reducing their expression. dovepress.com By downregulating MMP activity, this compound can help to preserve the integrity of the blood-brain barrier, reduce inflammation, and prevent neuronal cell death. medcraveonline.comfrontiersin.org In models of intracerebral hemorrhage, minocycline has been shown to reduce the expression of MMP-9 and the extracellular matrix metalloproteinase inducer (EMMPRIN), leading to improved outcomes. frontiersin.orgaai.org

Neuroprotective Mechanisms

The neuroprotective effects of this compound are a result of the culmination of its various molecular and cellular actions. nih.govtandfonline.comdovepress.comnih.gov By preserving mitochondrial function, reducing oxidative stress, and inhibiting MMPs, it creates a more favorable environment for neuronal survival. lenus.ie

Its ability to cross the blood-brain barrier allows it to directly impact the central nervous system. nih.gov The neuroprotection afforded by this compound has been observed in a wide range of neurological disease models, including ischemic stroke, Huntington's disease, Parkinson's disease, and amyotrophic lateral sclerosis. dovepress.com

A key aspect of this compound's neuroprotective mechanism involves its ability to modulate the phosphorylation of glutamate (B1630785) receptors, specifically the GluR1 subunit of the AMPA receptor. nih.govnih.gov The AMPA receptor is a primary mediator of fast excitatory neurotransmission in the brain. wikipedia.org

Phosphorylation of GluR1 at specific sites, such as Ser831 and Ser845, is a critical process that regulates the receptor's function, including its trafficking to the synapse and its channel conductance. wikipedia.orgfrontiersin.org Research has shown that this compound can increase the phosphorylation of GluR1 at both the Ser845 and Ser831 sites in primary cultures of mouse striatal neurons. nih.govnih.gov This increased phosphorylation is associated with an increased insertion of GluR1 into the neuronal membrane surface. nih.govnih.gov This modulation of glutamate receptor function may contribute to the antidepressant and memory-enhancing effects that have been associated with minocycline treatment. nih.gov

Poly(ADP-Ribose) Polymerase-1 (PARP-1) Inhibition

There is no available research data to suggest or detail the inhibitory effects of this compound on Poly(ADP-Ribose) Polymerase-1 (PARP-1).

5-Lipoxygenase (5-LOX) Inhibition

No studies were found that investigate the potential of this compound to inhibit the 5-Lipoxygenase (5-LOX) enzyme.

Modulation of Protein Aggregation

There is a lack of scientific literature examining the role of this compound in the modulation of protein aggregation.

Other Investigational Molecular Targets (e.g., HIF-1, AKT/mTOR pathway)

No research has been published detailing the effects of this compound on other investigational molecular targets such as Hypoxia-Inducible Factor-1 (HIF-1) or the AKT/mTOR signaling pathway.

Preclinical Research Applications and Therapeutic Potential Mechanistic Focus

In vitro Studies on Cellular Models

Laboratory studies using cellular models have been instrumental in elucidating the direct effects of minocycline (B592863) on cellular behavior and response to stress. These investigations provide a foundational understanding of the molecular pathways targeted by the compound.

Minocycline has demonstrated significant effects on the growth and proliferation of various cell types, including cancer cells and stem cells. In cancer cell lines, minocycline often exerts an inhibitory effect. For instance, studies have shown that it can suppress cell growth in glioblastoma, ovarian cancer, and leukemia cells. nih.govresearchgate.net The mechanisms for this suppression include the induction of cell cycle arrest, with one study on ovarian cancer cells noting a downregulation of cyclins A, B, and E, leading to an arrest in the G0 phase of the cell cycle. nih.gov In contrast, its effect on non-cancerous cells can be supportive. In the context of tissue engineering, minocycline has been shown to promote the proliferation of mesenchymal stem cells when incorporated into nanoparticle composites, suggesting a role in regenerative processes. mdpi.com Research on normal human melanocytes indicated that minocycline inhibited cell proliferation in a concentration-dependent manner. nih.gov

A key mechanism underlying minocycline's anti-cancer and neuroprotective effects is the modulation of apoptosis, or programmed cell death. In various cancer cell lines, minocycline has been shown to be a potent inducer of apoptosis. For example, in leukemia cells, it triggers cell death through pathways involving DNA damage and lysosomal degradation. nih.gov In acute lymphoblastic leukemia Jurkat cells, apoptosis was induced via a hydrogen peroxide-mediated signaling pathway. nih.gov The apoptotic action of minocycline involves both caspase-dependent and caspase-independent pathways. pnas.org It can inhibit the release of mitochondrial factors like cytochrome c and Smac/Diablo, which are crucial for activating caspases (e.g., caspase-3 and caspase-9). pnas.orgtandfonline.com Furthermore, minocycline has been shown to suppress the Fas-triggered mitochondrial apoptotic pathway. tandfonline.com

Minocycline can alter cellular morphology and enhance viability under conditions of cellular stress. In cultures of normal human melanocytes exposed to oxidative stress (hydrogen peroxide or UVA radiation), pretreatment with minocycline increased cell viability. nih.gov However, at high concentrations on its own, minocycline induced morphological changes where most cells became thinner, and some appeared spherical and swollen. nih.gov In a mouse model of embryonic development under oxidative stress, minocycline treatment improved the viability of embryos and restored blastocyst formation efficiency. frontiersin.org This protective effect was associated with the preservation of trophectoderm (TE) cells. frontiersin.org Studies using mesenchymal stem cells cultured on nanoparticle composites showed that the addition of minocycline resulted in cells with a cuboidal morphology characteristic of osteogenic differentiation, indicating a positive influence on cell health and function. mdpi.com

In vivo Animal Model Investigations (Mechanism-driven)

Animal models have been crucial for evaluating the systemic effects of minocycline, particularly in complex diseases like stroke and neurodegenerative disorders, revealing its neuroprotective and anti-inflammatory capabilities.

Minocycline has demonstrated robust neuroprotective effects across numerous animal models of neurological disease. In models of focal cerebral ischemia, minocycline treatment has been shown to reduce infarct volume, decrease brain edema, and improve neurological outcomes. nih.govresearchgate.netopendentistryjournal.com The mechanisms behind this protection are multifaceted and include anti-inflammatory, anti-apoptotic, and antioxidant effects. nih.govresearchgate.net Minocycline is a potent inhibitor of microglial activation, a key process in post-ischemic inflammation. nih.govresearchgate.net It also inhibits apoptosis by preventing the release of cytochrome c from mitochondria and reducing the activation of caspases. tandfonline.comnih.gov In models of neurodegenerative disorders like Huntington's disease, Parkinson's disease, and Alzheimer's disease, minocycline has been found to reduce neuronal death, inhibit protein aggregation, and suppress neuroinflammation. tandfonline.comnih.govnih.gov For instance, in a mouse model of tauopathy, minocycline reduced the development of abnormal tau species and decreased the number of activated astrocytes. frontiersin.org

The anti-inflammatory properties of minocycline are central to its therapeutic potential in a wide range of diseases with an inflammatory basis. In animal models, minocycline effectively suppresses the production of key pro-inflammatory mediators. nih.gov It inhibits the expression of cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1 beta (IL-1β), and Interleukin-6 (IL-6). nih.govfrontiersin.org This is often achieved by inhibiting the activation of microglia, the primary immune cells of the central nervous system. researchgate.netsgul.ac.uk Minocycline also downregulates inflammatory enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). nih.govnih.gov These effects have been observed in diverse models, including diabetic retinopathy, where minocycline reduced inflammatory cytokine expression and caspase-3 activation in the retina. diabetesjournals.org In a mouse model of tauopathy, minocycline treatment significantly lowered cortical levels of multiple inflammatory factors, including several monocyte chemoattractant proteins (MCP-1, MCP-5) and interleukins (IL-6, IL-10). frontiersin.org

Effects on Malignant Cell Growth in Animal Models

There is currently no specific, publicly accessible research data detailing the effects of 12-Amino Minocycline on the growth of malignant cells in animal models. Preclinical cancer research has extensively investigated the parent compound, Minocycline, for its potential anti-tumor properties. mdpi.com These studies have explored its impact on various cancer cell lines and in xenograft models, but this body of work does not specifically address the 12-amino derivative.

Without dedicated studies on this compound, it is not possible to provide data on its effects in this area.

Structure Activity Relationship Sar Studies of Minocycline Derivatives

Impact of Modifications at C12 and Other Positions on Biological Activity

The tetracycline (B611298) scaffold is highly sensitive to chemical changes, and not all positions are amenable to modification. The core structure required for antibacterial activity includes a linearly arranged four-ring (DCBA) naphthacene (B114907) system, a diketo substructure at the C1-C3 positions of the A-ring, and a dimethylamino group at the C4 position. nih.govbiomedres.us

Crucially, the lower peripheral region of the molecule, which includes the C10-phenol and the C11-C12 keto-enol substructure, is indispensable for the molecule's ability to bind to bacterial ribosomes. nih.govbiomedres.us Scientific literature indicates that any modification to the C1, C2, C3, C4, C10, C11, C11a, and C12a positions generally results in a significant loss of or abolishes the compound's antibacterial bioactivity. cjnmcpu.commdpi.com Specifically, the hydroxyl group at position C12a is considered necessary for effective antibacterial action. pharmacy180.comkkwagh.edu.in Therefore, the introduction of an amino group at the C12 position, creating a hypothetical "12-Amino Minocycline (B592863)," would be expected to yield an inactive compound.

In contrast, the upper peripheral region of the tetracycline backbone, spanning positions C5 to C9, can tolerate structural modifications. nih.govcjnmcpu.com Indeed, this region has been the primary focus for developing new derivatives with improved properties. The most successful modern modifications have been centered on the C7 and C9 positions of minocycline, leading to third-generation tetracyclines like the aminomethylcyclines. mdpi.com

Design Principles for Novel Aminomethylcyclines

The development of new tetracycline derivatives, such as the aminomethylcyclines, is guided by the primary goal of overcoming established resistance mechanisms, namely ribosomal protection and bacterial efflux pumps. nih.gov The design principles for these novel compounds are centered on adding specific substituents to the C9 position of the minocycline core.

The core principle is to attach a side chain at the C9 position that is bulky enough to create steric hindrance. This hindrance prevents ribosomal protection proteins (such as Tet M) from binding to the ribosome and dislodging the antibiotic, thereby allowing the drug to remain bound and inhibit protein synthesis. nih.gov

Furthermore, the nature of the C9 substituent is critical. Studies have shown that aminomethylcyclines with lipophilic (fat-soluble) or benzyl (B1604629) substitutions in the aminomethyl side group exhibit the highest potency against resistant strains. nih.gov Conversely, adding polar groups, which increase water solubility, tends to decrease the antibacterial activity. nih.gov This led to the identification of compounds like omadacycline (B609740) (a 9-neopentylaminomethylminocycline), where a carefully selected aminomethyl group at the C9 position restores and enhances activity against tetracycline-resistant bacteria. nih.gov

Comparison of 12-Amino Minocycline with Other Aminomethylcyclines and Tetracycline Analogues

As "this compound" is not a documented compound with available activity data, a comparison is made between its parent compound, minocycline, the third-generation aminomethylcycline omadacycline, and other relevant tetracyclines. This comparison highlights the significant improvements in activity achieved through C9-position modifications.

The following table presents the Minimum Inhibitory Concentration (MIC) values, which represent the lowest concentration of an antibiotic that prevents visible growth of a bacterium. Lower MIC values indicate greater potency.

| Bacterial Strain (Resistance Mechanism) | Tetracycline MIC (µg/mL) | Minocycline MIC (µg/mL) | Omadacycline MIC (µg/mL) | Tigecycline MIC (µg/mL) |

|---|---|---|---|---|

| S. aureus (Tet K efflux) | 64 | 16 | 0.5 | 0.12 |

| S. aureus (Tet M ribosomal protection) | 64 | 16 | 1.0 | 0.25 |

| E. faecalis (Tet L efflux) | >64 | 32 | 0.25 | 0.06 |

| E. faecalis (Tet M ribosomal protection) | >64 | 64 | 0.25 | 0.12 |

| S. pneumoniae (Tet M ribosomal protection) | 64 | 16 | 0.12 | 0.06 |

Data sourced from Structure-Activity Relationship of the Aminomethylcyclines and the Discovery of Omadacycline. nih.gov

This data clearly shows that while minocycline offers some improvement over tetracycline, the C9-aminomethyl-substituted omadacycline is dramatically more potent against strains with common tetracycline resistance mechanisms. nih.gov

Role of Chemical Modifications in Overcoming Resistance Mechanisms (Preclinical)

Preclinical studies have confirmed the effectiveness of specific chemical modifications in enabling new tetracycline derivatives to bypass resistance. The two primary resistance mechanisms are tetracycline-specific efflux pumps, which actively remove the drug from the bacterial cell, and ribosomal protection proteins, which dislodge the drug from its target. researchgate.net

The newer aminomethylcyclines, derived from minocycline, are designed with a two-pronged strategy to counter these defenses:

Overcoming Efflux: The C7-dimethylamino group, already present on minocycline, helps the compound evade tetracycline-specific efflux pumps like Tet(K) and Tet(L). mdpi.com

Overcoming Ribosomal Protection: The addition of a bulky aminomethyl group at the C9 position is the key innovation. mdpi.comresearchgate.net This modification provides an additional anchor point or steric shield, making it difficult for ribosomal protection proteins like Tet(M) to access the ribosome and remove the antibiotic. mdpi.com

As a result, compounds like omadacycline retain potent activity against Gram-positive bacteria that carry resistance genes for both efflux (tetK, tetL) and ribosomal protection (tetM). mdpi.comnih.gov Functional assays confirm that while older tetracyclines are ineffective against these strains, the new aminomethylcyclines successfully inhibit protein synthesis, demonstrating the success of this targeted chemical design in preclinical models. researchgate.net

Analytical and Methodological Aspects in Research

Development of High-Performance Liquid Chromatography (HPLC) Methods for Research Analysis

High-Performance Liquid Chromatography (HPLC) stands as the cornerstone for the analysis of tetracycline (B611298) antibiotics and their impurities. google.comgoogle.comgoogle.com For 12-Amino Minocycline (B592863), a reversed-phase HPLC (RP-HPLC) method would be the most probable choice for its separation and quantification.

A typical HPLC method for 12-Amino Minocycline would involve a C8 or C18 stationary phase, which is effective for separating moderately polar compounds like tetracyclines. google.com The mobile phase would likely consist of a mixture of an aqueous buffer and an organic modifier. For instance, a gradient elution using a mobile phase of an acetate (B1210297) buffer and acetonitrile (B52724) would be a suitable starting point for method development. google.com The buffer helps to control the pH and maintain the analyte in a consistent ionic state, which is crucial for reproducible retention times, while the organic modifier, like acetonitrile, is used to elute the compound from the column. Detection would most commonly be achieved using a UV detector set at a wavelength where the molecule exhibits strong absorbance.

Illustrative HPLC Method Parameters for this compound Analysis

| Parameter | Suggested Condition | Rationale |

|---|---|---|

| Column | C18, 250 mm x 4.6 mm, 5 µm | Provides good retention and separation for tetracycline-like molecules. |

| Mobile Phase A | 0.1 M Acetate Buffer (pH ~6.5) | Buffering agent to control ionization and improve peak shape. |

| Mobile Phase B | Acetonitrile | Organic modifier to elute the analyte. |

| Gradient | 20% B to 80% B over 15 min | To ensure separation from the parent drug and other potential impurities. |

| Flow Rate | 1.0 mL/min | A standard flow rate for analytical HPLC. |

| Column Temp. | 30 °C | To ensure reproducibility of retention times. |

| Injection Vol. | 10 µL | Standard volume for analytical injections. |

| Detection | UV at 280 nm | Based on the chromophoric system of the tetracycline backbone. |

Spectrophotometric Detection Techniques (e.g., UV)

UV-Visible spectrophotometry is a fundamental technique for the detection and quantification of compounds with chromophoric systems. The tetracycline ring system, which is present in this compound, possesses strong ultraviolet absorbance, making this a viable analytical method. oecd.orgdenovix.comxylemanalytics.combiobase.com

While a specific UV spectrum for this compound is not published, it can be inferred from the parent compound, Minocycline, which typically exhibits absorbance maxima around 280 nm and 350 nm. These absorbance characteristics are due to the electronic transitions within the conjugated system of the naphthacene (B114907) carboxamide core. For quantitative analysis, a calibration curve would be constructed by measuring the absorbance of a series of standard solutions of known concentrations at the wavelength of maximum absorbance (λmax). According to the Beer-Lambert law, the absorbance is directly proportional to the concentration of the analyte in the solution.

In vitro Release Profile Analysis (for research formulation development)

Should this compound be investigated for its own potential applications and formulated into a delivery system, in vitro release studies would be essential to characterize its release profile. dovepress.comresearchgate.netnih.govresearchgate.net These studies are critical in the development of controlled or sustained-release formulations.

A common method for conducting in vitro release studies is the dialysis bag method. nih.gov A known quantity of the this compound formulation would be placed inside a dialysis membrane with a specific molecular weight cut-off. This bag is then submerged in a dissolution medium that simulates physiological conditions (e.g., phosphate-buffered saline at pH 7.4). At predetermined time intervals, aliquots of the dissolution medium are withdrawn and analyzed for the concentration of released this compound, typically by HPLC or UV spectrophotometry. The cumulative amount of drug released is then plotted against time to generate the release profile.

Illustrative In Vitro Release Data for a Hypothetical this compound Formulation

| Time (hours) | Cumulative Release (%) |

|---|---|

| 1 | 15.2 |

| 2 | 28.9 |

| 4 | 45.7 |

| 8 | 68.3 |

| 12 | 85.1 |

Dissolution Kinetics and Mechanism Elucidation (e.g., Korsmeyer-Peppas, Higuchi Models)

To understand the mechanism of drug release from a formulation, the in vitro release data is often fitted to various mathematical models. warwick.ac.ukmdpi.comgoogle.com This is a crucial step in formulation development as the release mechanism dictates the drug's behavior in vivo.

The Higuchi model is often used to determine if the primary release mechanism is diffusion-based. The Korsmeyer-Peppas model is particularly useful as it can differentiate between different release mechanisms, such as Fickian diffusion, non-Fickian (anomalous) transport, and case-II transport (polymer swelling). The release exponent 'n' in the Korsmeyer-Peppas equation is indicative of the release mechanism.

Common Dissolution Kinetic Models for Release Mechanism Elucidation

| Model | Equation | Interpretation of Parameters |

|---|---|---|

| Zero-Order | Qt = Q0 + K0t | Drug release is constant over time, independent of concentration. |

| First-Order | log(Qt) = log(Q0) + K1t/2.303 | Drug release rate is dependent on the concentration of the remaining drug. |

| Higuchi | Qt = KHt^1/2 | Drug release is governed by diffusion from a matrix. |

| Korsmeyer-Peppas | Mt/M∞ = KKn | 'n' is the release exponent, indicating the mechanism of drug release. |

By fitting the in vitro release data of a hypothetical this compound formulation to these models, researchers could elucidate the underlying physical processes governing its release, thereby allowing for the rational design and optimization of a drug delivery system.

Future Directions in Research

Exploration of Novel Synthetic Pathways for 12-Amino Minocycline (B592863) and Related Analogues

The advancement of 12-amino minocycline research is contingent on the development of efficient and versatile synthetic routes. Current efforts to create novel tetracycline (B611298) derivatives often focus on modifying the C9 position of the minocycline scaffold. nih.govresearchgate.net For instance, organocatalyzed Mannich reactions have been successfully employed to introduce β-amino ketones at the D-ring of the 9-aminominocycline (B1505792) core, demonstrating a mild synthetic route to new derivatives. scielo.org.za

Future research will likely focus on adapting and creating new methodologies for targeted modifications at the C12 position. This could involve exploring advanced catalytic systems, such as transition-metal catalysis or biocatalysis, to achieve regioselective amination with high yields. The development of novel protective group strategies will also be crucial to selectively functionalize the C12a-hydroxyl group and introduce the desired amino functionality without affecting other reactive sites on the complex tetracycline core. A key goal is to establish synthetic pathways that are not only efficient but also amenable to the creation of a diverse library of related analogues for structure-activity relationship (SAR) studies. nih.gov

| Synthetic Strategy | Potential Application for this compound | Key Challenges |

| Organocatalysis | Mild and selective introduction of amino-containing side chains. scielo.org.za | Regioselectivity at the C12 position. |

| Transition-Metal Catalysis | Direct C-H amination or cross-coupling reactions. | Catalyst compatibility with the tetracycline scaffold. |

| Biocatalysis | Enzymatic reactions for highly specific transformations. | Identifying or engineering suitable enzymes. |

| Flow Chemistry | Improved reaction control, safety, and scalability. | Optimization of reaction conditions for a multistep synthesis. |

Deeper Elucidation of Specific Molecular Targets and Signaling Pathways

Minocycline, the parent compound, is known for its canonical mechanism of inhibiting bacterial protein synthesis by binding to the 30S ribosomal subunit. nih.gov However, its therapeutic utility extends beyond its antibiotic activity, with demonstrated anti-inflammatory, anti-apoptotic, and neuroprotective effects. nih.govnih.govscialert.net These pleiotropic effects suggest engagement with multiple molecular targets and signaling pathways within mammalian cells. For example, minocycline is known to act as an N-Methyl-D-aspartate (NMDA) receptor antagonist and can inhibit enzymes like caspases and inducible nitric oxide synthase (iNOS). nih.govwikipedia.org

A critical future direction is to precisely identify how the C12-amino modification influences these interactions. Researchers will need to employ a range of biochemical and cell-based assays to determine the binding affinity and functional activity of this compound against both bacterial and mammalian targets. Techniques such as thermal shift assays, surface plasmon resonance (SPR), and chemoproteomics can be used to identify direct binding partners. acs.org Subsequent studies will need to map the downstream signaling cascades affected by these interactions, providing a clearer understanding of the compound's mechanism of action and potential therapeutic applications.

Advanced Preclinical Models for Mechanistic Studies

Evaluating the therapeutic potential and understanding the in vivo mechanisms of this compound will require the use of sophisticated preclinical models. Animal models have been instrumental in demonstrating the efficacy of minocycline in a variety of disease contexts, including neurodegenerative disorders and psychiatric conditions. nih.govresearchgate.net For instance, mouse models of major depressive disorder and Huntington's disease have been used to show minocycline's ability to improve cognitive function and delay disease progression. nih.govnih.gov

Future research should leverage advanced animal models, such as transgenic mice that express specific disease-related proteins or humanized models, to more accurately predict clinical outcomes. For neuroprotective studies, models that allow for in vivo imaging and electrophysiological recordings can provide real-time data on how this compound affects neuronal plasticity and function. nih.govnih.gov In the context of infectious diseases, models of infection with antibiotic-resistant bacterial strains will be essential to evaluate the efficacy of this compound against clinically relevant pathogens. idsociety.org

| Preclinical Model Type | Research Question | Potential Endpoints |

| Transgenic Mouse Model (e.g., Huntington's Disease) | Does this compound delay disease progression? nih.gov | Motor function, survival, biomarker levels. |

| Maternal Immune Stimulation (MIS) Rat Model | Can this compound prevent schizophrenia-related abnormalities? nih.gov | Behavioral assays, brain morphometry, metabolic imaging. |

| Chronic Unpredictable Mild Stress (CUMS) Mouse Model | Does this compound have antidepressant and cognitive-enhancing effects? nih.gov | Anhedonia tests, place learning, long-term potentiation (LTP). |

| Bacterial Infection Models (e.g., MRSA) | Is this compound effective against resistant pathogens? nih.gov | Bacterial clearance, survival rates, inflammatory markers. |

Development of High-Throughput Screening Assays for Derivatives

For this compound derivatives, a suite of HTS assays could be developed. This would include assays to measure antibacterial activity against a panel of clinically relevant pathogens, as well as assays to assess activity against specific mammalian targets identified in mechanistic studies. researchgate.net For example, fluorescence-based assays could be used to monitor bacterial growth, while reporter gene assays could quantify the modulation of specific signaling pathways in mammalian cells. The data generated from these HTS campaigns will be invaluable for establishing initial SAR and prioritizing compounds for further preclinical development. azom.comazom.com

Computational Chemistry and Molecular Modeling for SAR Predictions

Computational chemistry and molecular modeling are powerful tools for accelerating drug discovery by providing insights into drug-receptor interactions and predicting the activity of novel compounds. nih.govunifap.br These approaches are particularly valuable for complex molecules like tetracyclines, where they can help rationalize observed structure-activity relationships (SAR) and guide the design of more potent and selective analogues. researchgate.netmdpi.com

Future research on this compound should extensively utilize these computational methods. Molecular docking studies can be performed to predict the binding mode of this compound and its derivatives to various biological targets, such as the bacterial ribosome or mammalian enzymes. Quantitative Structure-Activity Relationship (QSAR) models can be developed based on experimental data from HTS to correlate specific structural features with biological activity. nih.gov These predictive models will enable the in silico design of new analogues with improved properties, helping to focus synthetic efforts on the most promising candidates and reducing the time and cost associated with drug development. nih.gov

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.